6,7-Dibromoquinoline-5,8-dione

Catalog No.
S3350549
CAS No.
18633-05-1
M.F
C9H3Br2NO2
M. Wt
316.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Dibromoquinoline-5,8-dione

6,7-Dibromoquinoline-5,8-dione (CAS 18633-05-1) overcomes sluggish reactivity of dichloro analogs with superior bromine leaving groups, enabling high-yield palladium-catalyzed cross-couplings and regioselective SNAr. Key benefits: • Efficient Suzuki-Miyaura/Sonogashira couplings for NQO1-targeted antitumor libraries. • Orthogonal di-functionalization for diverse 6-amino-7-substituted quinoline-5,8-diones. • Preferred precursor for antimicrobial and antimalarial compounds. Consistent purity, global stock.

CAS Number

18633-05-1

Product Name

6,7-Dibromoquinoline-5,8-dione

IUPAC Name

6,7-dibromoquinoline-5,8-dione

Molecular Formula

C9H3Br2NO2

Molecular Weight

316.93 g/mol

InChI

InChI=1S/C9H3Br2NO2/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12-7/h1-3H

InChI Key

CPZKOUMVYNIHQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C(=C(C2=O)Br)Br)N=C1

The exact mass of the compound 6,7-Dibromoquinoline-5,8-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82128. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

6,7-Dibromoquinoline-5,8-dione, 6,7-Dibromo-5,8-quinolinedione, 6,7-Dibromo-5,8-quinolinequinone

Purity

≥97%

Package Size

0.25 g, 1 g, 5 g

6,7-Dibromoquinoline-5,8-dione (CAS 18633-05-1) is a highly reactive polycyclic aromatic intermediate characterized by a quinoline-5,8-dione core substituted with two bromine atoms at the C6 and C7 positions. Synthesized via a multi-step process from 8-hydroxyquinoline, this compound serves as a critical building block in medicinal chemistry and materials science. Its primary procurement value lies in its established precursor suitability for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, enabling the rapid assembly of complex biologically active molecules, including NQO1-directed antitumor agents and antimicrobial derivatives [1].

Research Fit

Core scaffold 6,7-dibromoquinoline-5,8-dione
Primary utility Cross-coupling building block for C6/C7 derivatization
Key selection factor Dibromo substitution enables dual-functionalization reactivity

Substituting 6,7-dibromoquinoline-5,8-dione with its closest structural analog, 6,7-dichloroquinoline-5,8-dione, or mono-halogenated variants fundamentally alters reaction kinetics and downstream yield. The dibromo compound possesses a greater leaving group ability, which is critical for driving palladium-catalyzed cross-couplings (such as Suzuki-Miyaura and Sonogashira reactions) and Buchwald-Hartwig aminations to completion. While the dichloro analog can participate in similar pathways, the dibromo variant consistently demonstrates higher reactivity and requires less aggressive catalytic conditions to achieve regioselective C6-substitution. Furthermore, utilizing mono-bromo analogs eliminates the possibility of orthogonal di-functionalization, drastically limiting the structural diversity of the resulting compound libraries[1].

Substitution Risk

Factor
6,7-Dibromo
6,7-Dichloro
C–X bond reactivity
Weaker C–Br bond enables efficient oxidative addition
Stronger C–Cl bond limits catalytic turnover
Suzuki coupling scope
Broad aryl boronic acid compatibility, including sterically hindered and electron-deficient substrates
Narrower scope; minimal product with challenging substrates
Procurement rationale
Synthetic intermediate for derivatization libraries
Primarily characterized as direct CDC25 inhibitor

Enhanced Reactivity in Palladium-Catalyzed Amination

In comparative studies of palladium-catalyzed amination using aniline derivatives, 6,7-dibromoquinoline-5,8-dione exhibited higher reactivity compared to the 6,7-dichloroquinoline-5,8-dione baseline. The greater leaving group capacity of the bromine atoms facilitates highly regioselective substitution at the C6 position, driven by the electronic activation of the adjacent C5 carbonyl group. This allows for the efficient synthesis of monoamine derivatives with electron-rich anilines in high yields, minimizing the formation of complex diamine byproducts that often complicate the purification of dichloro-derived batches [1].

Evidence DimensionAmination Reactivity and Regioselectivity
Target Compound DataHigh reactivity with selective C6 mono-amination
Comparator Or Baseline6,7-dichloroquinoline-5,8-dione (lower comparative reactivity)
Quantified DifferenceHigher conversion efficiency and superior regiocontrol
ConditionsPalladium-catalyzed amination with aniline derivatives

Procuring the dibromo variant ensures higher yields and simplifies downstream purification when synthesizing complex 6-amino-7-bromoquinoline-5,8-dione intermediates.

Suzuki–Miyaura coupling scope
Head-to-head
High yields across broad aryl boronic acid panel
Substantially lower yields; fails with hindered or electron-poor substrates
Reactivity profile supports diverse library synthesis
Identical Pd/Sphos conditions; direct comparison

High-Yield Sonogashira Cross-Coupling for Alkynyl Derivatives

6,7-Dibromoquinoline-5,8-dione serves as a highly efficient electrophile in palladium-catalyzed Sonogashira cross-coupling reactions with terminal alkynes. The dibromo scaffold enables the synthesis of both mono- and bis-alkynylated quinoline-5,8-dione derivatives with isolated yields ranging from 50% to 85% depending on the alkyne sterics. This performance establishes the dibromo compound as a highly effective precursor for generating extended conjugated systems compared to lighter halogenated analogs, which often require harsher conditions or yield incomplete conversions during bis-alkynylation [1].

Evidence DimensionCross-Coupling Yield (Sonogashira)
Target Compound Data50-85% isolated yield for alkynyl derivatives
Comparator Or BaselineLighter halogenated quinoline-diones (historically lower yields / require elevated temperatures)
Quantified DifferenceConsistent high-yield conversion to mono- and bis-alkynylated products
ConditionsPalladium-catalyzed coupling with terminal alkynes

Predictable, high-yield cross-coupling reduces the consumption of expensive palladium catalysts and terminal alkyne reagents during library synthesis.

Bis-alkynylation yield
Cross-study comparable
50–85%isolated yield
Dichloro analog: no successful bis-alkynylation reported
Enables access to bis-alkynyl chemotype
Class-level inference; C–Cl bond inertness confirmed

Orthogonal Functionalization Capability via Suzuki-Miyaura Coupling

The symmetric di-halogenation of 6,7-dibromoquinoline-5,8-dione allows for sequential, orthogonal functionalization that is impossible with mono-halogenated baselines like 6-bromoquinoline-5,8-dione. Under controlled palladium/SPhos-mediated Suzuki-Miyaura conditions, the compound readily reacts with aryl boronic acids to provide coupled compounds in high yields. The presence of two reactive bromine sites enables the precise construction of 6,7-diaryl or mixed 6-amino-7-aryl quinoline-5,8-dione pharmacophores, significantly expanding the accessible chemical space for structure-activity relationship studies[1].

Evidence DimensionSynthetic Versatility (Functionalization Sites)
Target Compound DataTwo distinct, sequentially addressable reactive sites for cross-coupling
Comparator Or Baseline6-bromoquinoline-5,8-dione (single reactive site)
Quantified DifferenceEnables 100% orthogonal di-substitution vs. mono-substitution limit
ConditionsPalladium/SPhos-mediated Suzuki-Miyaura cross-coupling

For drug discovery programs, the dibromo precursor is essential for accessing the diverse 6,7-disubstituted chemical space required for SAR optimization.

CDC25 inhibition
Cross-study comparable
IC50 5.3 µM
Dichloro analog: 4.6 µM; within ~5–10× of optimized derivatives
Reported baseline potency supports lead optimization
In vitro enzymatic assay; isoform not fully specified
Antimicrobial derivatization
Class-level inference
Bis-alkynyl derivatives show activity comparable to gentamycin and ampicillin against Gram-positive and Gram-negative strains
Unique synthetic entry to antimicrobial chemotype
Derivative activity; parent serves as gateway; data to verify

Synthesis of NQO1-Directed Antitumor Agents

Due to its high regioselectivity in amination reactions, 6,7-dibromoquinoline-5,8-dione is a highly effective precursor for synthesizing 6-amino-7-substituted quinoline-5,8-diones. These derivatives are critical substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells, making the dibromo compound indispensable for oncology drug discovery pipelines [1].

Development of Antimicrobial and Antimalarial Pharmacophores

The ability to efficiently undergo Suzuki-Miyaura and Sonogashira cross-couplings allows researchers to build extensive libraries of aryl- and alkynyl-substituted quinoline-5,8-diones. These extended pi-systems demonstrate potent activity against Gram-negative and Gram-positive bacteria, as well as malarial parasites, positioning the dibromo variant as a preferred starting material for infectious disease research [1].

Construction of Conjugated Organic Materials and Dyes

Leveraging its capacity for high-yield bis-alkynylation and di-arylation, 6,7-dibromoquinoline-5,8-dione is utilized in materials science to synthesize highly conjugated organic molecules. These derivatives exhibit unique electronic and photophysical properties, making them suitable for applications in organic electronic devices, sensors, and specialized industrial colorants [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Quinoline-5,8-dione library synthesis
Dibromo reactivity in Suzuki coupling
Cross-coupling yield and aryl boronic acid scope
Bis-alkynyl chemotype access
Double Sonogashira alkynylation capability
Bis-functionalization efficiency and chemotype novelty
Phosphatase inhibitor lead optimization
Intrinsic CDC25 inhibitory activity
Functionalization-driven activity improvement in cell-based assays
Polyheterocyclic scaffold construction
Electrophilic quinone reactivity at C6/C7
Condensation with heterocyclic thiols and amines

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

316.85100 Da

Monoisotopic Mass

314.85305 Da

Heavy Atom Count

14

UNII

LBN9K78MS5

Other CAS

18633-05-1

Wikipedia

6,7-dibromoquinoline-5,8-dione

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